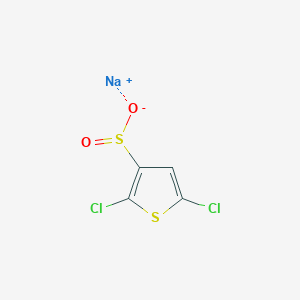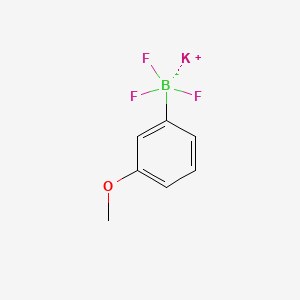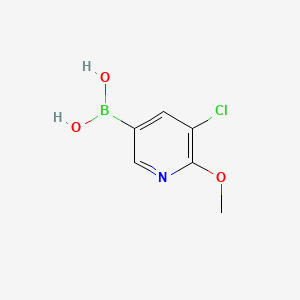
3-Chloro-2-methoxypyridine-5-boronic acid
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular formula of CMPB is C6H7BClNO3 . The InChI code is 1S/C6H7BClNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 .Chemical Reactions Analysis
CMPB is a highly valuable building block in organic synthesis . It can undergo various transformations, including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Physical And Chemical Properties Analysis
CMPB is a crystalline solid with a white-yellowish color. It has a molecular weight of 187.39 g/mol . It is soluble in water and most organic solvents.Wissenschaftliche Forschungsanwendungen
Synthesis and Application in Radioligand Imaging
3-Chloro-2-methoxypyridine-5-boronic acid plays a crucial role in synthesizing radioligands for imaging applications. Gao, Wang, and Zheng (2016) discuss the synthesis of MK-1064, a PET radioligand, where 3-chloro-2-methoxypyridine-5-boronic acid contributes to the chemical yield and the radiolabeling process. This application is significant in medical imaging, especially in targeting specific receptors within the body (Gao, Wang, & Zheng, 2016).
Role in Fluorescence Quenching Studies
This compound is also involved in fluorescence quenching studies, which is crucial for understanding molecular interactions. Geethanjali et al. (2015) and Melavanki (2018) conducted studies using boronic acid derivatives, including 3-chloro-2-methoxypyridine-5-boronic acid, to explore fluorescence quenching mechanisms in various solvents. These studies provide insights into the interactions and dynamics of boronic acid derivatives in different environments (Geethanjali et al., 2015); (Melavanki, 2018).
Chemical Synthesis and Catalyst Application
The versatility of 3-chloro-2-methoxypyridine-5-boronic acid extends to its application in chemical synthesis and as a catalyst. Arnold et al. (2008) describe the synthesis of N,N-di-isopropylbenzylamineboronic acid derivatives using this compound, showcasing its role in the creation of novel catalysts for amide formation. This demonstrates its utility in organic synthesis and the development of new chemical reactions (Arnold et al., 2008).
Sugar Sensing and Glucose Monitoring
In the context of diabetes management and sugar sensing, this compound's ability to bind with sugars is noteworthy. Geethanjali et al. (2017) explored the binding capabilities of boronic acid derivatives, including 3-chloro-2-methoxypyridine-5-boronic acid, with sugars. Their research is pivotal in developing new sensors for continuous glucose monitoring, an essential aspect of diabetes control (Geethanjali et al., 2017).
Safety And Hazards
Eigenschaften
IUPAC Name |
(5-chloro-6-methoxypyridin-3-yl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BClNO3/c1-12-6-5(8)2-4(3-9-6)7(10)11/h2-3,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOLPLMDQLOJSDH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(N=C1)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10647884 | |
| Record name | (5-Chloro-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-methoxypyridine-5-boronic acid | |
CAS RN |
942438-89-3 | |
| Record name | (5-Chloro-6-methoxypyridin-3-yl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10647884 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



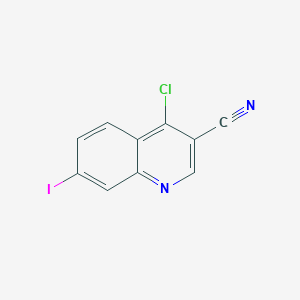
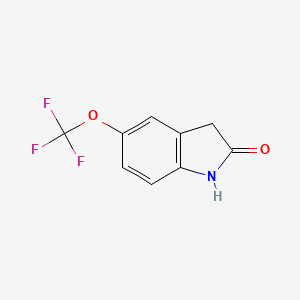
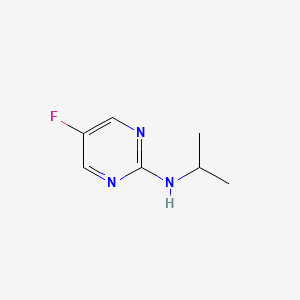

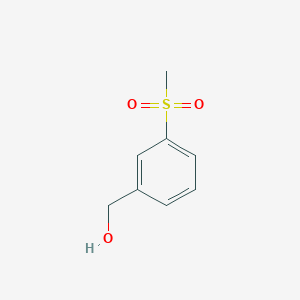
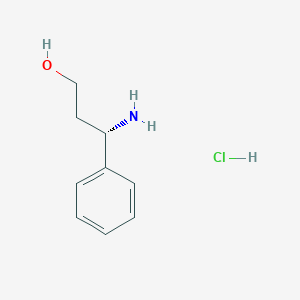
![Chloro[tris(2,4-di-tert-butylphenyl)phosphite]gold](/img/structure/B1593180.png)
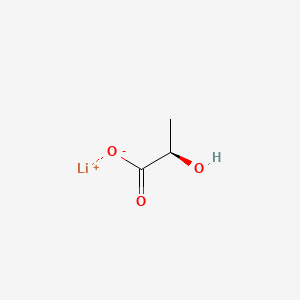
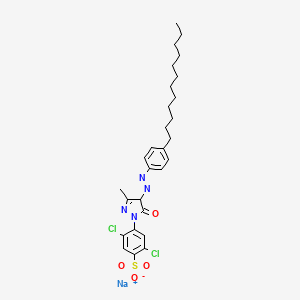
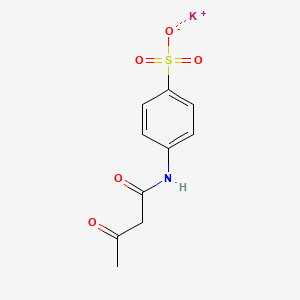
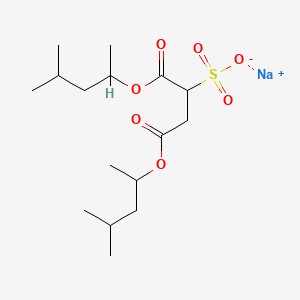
![Sodium 2'-(dicyclohexylphosphino)-2,6-dimethoxy-[1,1'-biphenyl]-3-sulfonate hydrate](/img/structure/B1593189.png)
